molecular formula C21H14ClF3N2O2 B11065206 N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)benzoyl]amino}benzamide

N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)benzoyl]amino}benzamide

Cat. No.: B11065206
M. Wt: 418.8 g/mol
InChI Key: ICQUVZKKFJCGPR-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-2-[3-(TRIFLUOROMETHYL)BENZAMIDO]BENZAMIDE is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chlorophenyl group and a trifluoromethylbenzamido group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-2-[3-(TRIFLUOROMETHYL)BENZAMIDO]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride.

    Amidation Reaction: The 2-chlorobenzoyl chloride is then reacted with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-2-[3-(TRIFLUOROMETHYL)BENZAMIDO]BENZAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorophenyl group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and hydrolysis products such as carboxylic acids and amines.

Scientific Research Applications

N-(2-CHLOROPHENYL)-2-[3-(TRIFLUOROMETHYL)BENZAMIDO]BENZAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-2-[3-(TRIFLUOROMETHYL)BENZAMIDO]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLOROPHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE: This compound has a similar structure but with different positional isomers of the chlorophenyl and trifluoromethyl groups.

    N-(4-CHLOROPHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE: Another positional isomer with the chlorophenyl and trifluoromethyl groups in the para position.

Uniqueness

N-(2-CHLOROPHENYL)-2-[3-(TRIFLUOROMETHYL)BENZAMIDO]BENZAMIDE is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H14ClF3N2O2

Molecular Weight

418.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[[3-(trifluoromethyl)benzoyl]amino]benzamide

InChI

InChI=1S/C21H14ClF3N2O2/c22-16-9-2-4-11-18(16)27-20(29)15-8-1-3-10-17(15)26-19(28)13-6-5-7-14(12-13)21(23,24)25/h1-12H,(H,26,28)(H,27,29)

InChI Key

ICQUVZKKFJCGPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)NC(=O)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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